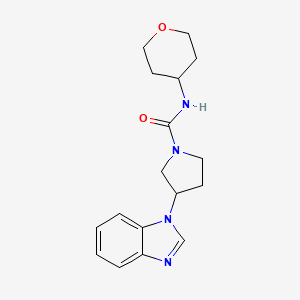

3-(1H-1,3-benzodiazol-1-yl)-N-(oxan-4-yl)pyrrolidine-1-carboxamide

Description

This compound features a pyrrolidine core substituted with a 1H-1,3-benzodiazol (benzimidazole) group and an oxan-4-yl (tetrahydropyran-4-yl) carboxamide moiety. The benzimidazole group is a nitrogen-rich heterocycle known for its role in hydrogen bonding and interactions with biological targets such as kinases, GPCRs, or nucleic acids . The oxan-4-yl group enhances solubility due to its morpholine-like oxygen atom, which improves pharmacokinetic properties.

Properties

IUPAC Name |

3-(benzimidazol-1-yl)-N-(oxan-4-yl)pyrrolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O2/c22-17(19-13-6-9-23-10-7-13)20-8-5-14(11-20)21-12-18-15-3-1-2-4-16(15)21/h1-4,12-14H,5-11H2,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNVNLBDCGXCIMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2C=NC3=CC=CC=C32)C(=O)NC4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(1H-1,3-benzodiazol-1-yl)-N-(oxan-4-yl)pyrrolidine-1-carboxamide is a compound of growing interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C17H22N4O2

- Molecular Weight : 314.3822 g/mol

- CAS Number : 2097937-08-9

- SMILES Representation : O=C(N1CCC(C1)n1cnc2c1cccc2)NC1CCOCC1

Research indicates that compounds similar to this compound may interact with various biological pathways, particularly those involving the phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway. This pathway is crucial for regulating cell growth and proliferation, making it a target for cancer therapies .

Biological Activity

The compound has been studied for its potential antitumor properties. In vitro studies suggest that it may inhibit tumor cell proliferation by modulating the PI3K/AKT/mTOR pathway. Additionally, it has shown promise in reducing tumor growth in xenograft models at low doses, indicating a favorable therapeutic index .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antitumor Activity | Inhibition of tumor cell proliferation | |

| Signaling Modulation | Interaction with PI3K/AKT/mTOR pathway | |

| Cytotoxicity | Reduced viability of cancer cells |

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical settings:

- Case Study A : A study involving a related benzodiazole compound demonstrated significant tumor regression in mouse models when administered in conjunction with standard chemotherapy agents .

- Case Study B : Clinical trials assessing the pharmacokinetics and safety of similar structures have shown manageable side effects, paving the way for further development into human applications .

Research Findings

Recent studies have focused on optimizing the synthesis and enhancing the biological activity of benzodiazole derivatives. The introduction of substituents on the benzodiazole ring has been shown to improve potency against various cancer cell lines. For instance, modifications that increase lipophilicity have resulted in better cellular uptake and bioavailability .

Table 2: Comparative Analysis of Related Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural and physicochemical properties of the target compound with its analogs:

Key Findings and Comparative Insights

Benzimidazole vs. Thiophene Substitution :

- The target compound’s benzimidazole group (electron-rich, planar) may enhance DNA intercalation or kinase binding compared to the thiophene analog (CAS 2180010-70-0), which introduces sulfur-mediated hydrophobic interactions but lacks hydrogen-bonding capacity .

- Thiophene-containing analogs (e.g., N-(oxan-4-yl)-3-(thiophen-2-yl)pyrrolidine-1-carboxamide) may exhibit improved metabolic stability due to reduced susceptibility to oxidative metabolism .

Oxan-4-yl vs. Morpholine/Trifluoroethyl Groups: The oxan-4-yl group in the target compound and the trifluoroethyl-morpholine derivative () both enhance solubility.

Core Heterocycle Variations :

- Pyrazolo-pyridine derivatives (e.g., CAS 1005612-70-3) have larger aromatic systems, favoring interactions with flat binding pockets (e.g., ATP sites in kinases) but may suffer from reduced solubility compared to pyrrolidine-based structures .

- Azetidine-containing compounds () offer greater conformational rigidity than pyrrolidine, which could limit off-target effects but reduce adaptability to diverse binding sites .

Molecular Weight and Pharmacokinetics :

- The target compound’s estimated molecular weight (~327.4) is lower than the pyrazolo-pyridine analog (374.4), suggesting better membrane permeability and oral bioavailability .

Additional Notes on Related Compounds

- Piperazine derivatives (e.g., 1-[(oxan-4-yl)methyl]piperazine from ) prioritize solubility but lack the benzimidazole or thiophene motifs critical for target-specific interactions .

- Triazole and oxadiazole bioisosteres (e.g., ) are often employed to replace ester or amide groups for enhanced metabolic stability .

Q & A

Q. Table 1: Key Synthesis Parameters for Analogous Heterocycles

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Coupling | CsCO, CuBr, DMSO, 35°C, 48h | 17.9% | |

| Purification | Ethyl acetate/hexane gradient chromatography | 95%+ purity |

Q. Table 2: Stability Assessment Under Variable Conditions

| Condition | Degradation Products | Mitigation Strategy |

|---|---|---|

| Humidity (70% RH) | Oxidized pyrrolidine | Store with desiccants |

| Light (UV exposure) | Benzodiazole ring cleavage | Amber glass vials, -20°C |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.